Methyl 5-chloro-6-hydroxynicotinate
Overview
Description
Methyl 5-chloro-6-hydroxynicotinate is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom and a hydroxyl group on the nicotinate ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-6-hydroxynicotinate can be synthesized through a chlorination reaction of methyl 5-hydroxynicotinate. The process involves the use of N-chlorosuccinimide as the chlorinating agent in the presence of a solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures (around 80°C) for an extended period (approximately 18 hours) to ensure complete chlorination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chlorine atom can be reduced to form a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Methyl 5-chloro-6-oxonicotinate.
Reduction: this compound.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-6-hydroxynicotinate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of methyl 5-chloro-6-hydroxynicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing biochemical pathways. Additionally, it may interact with cellular receptors to elicit specific biological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxynicotinate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Methyl 6-chloronicotinate: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
Methyl 5-chloro-6-hydroxynicotinate is unique due to the presence of both a chlorine atom and a hydroxyl group on the nicotinate ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various research applications .
Biological Activity
Methyl 5-chloro-6-hydroxynicotinate is a derivative of nicotinic acid, notable for its unique structural features that include a chlorine atom at the 5-position and a hydroxyl group at the 6-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 201.61 g/mol
- Structural Features :
- Chlorine atom at the 5-position
- Hydroxyl group at the 6-position
These features contribute to its reactivity and potential interactions with biological systems, making it a valuable compound for various applications.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It is believed to modulate enzyme activity by binding to active or allosteric sites, influencing metabolic pathways similar to other nicotinic acid derivatives. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may impact neurotransmitter levels and exhibit effects relevant to neurodegenerative diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting potential therapeutic applications in inflammatory diseases.
- Neuroprotective Properties : Analogous derivatives have been linked to neuroprotection, possibly through modulation of neurotransmitter systems.
- Antimicrobial Activity : Investigations into its antimicrobial properties highlight its potential use in developing new antimicrobial agents.
Case Studies and Research Findings
A variety of studies have explored the biological effects of this compound. Below are key findings from recent research:
Study | Focus | Findings |
---|---|---|
Enzyme Interaction | Demonstrated that this compound interacts with enzymes involved in metabolic pathways, influencing their activity. | |
Neuroprotective Effects | Found that related compounds can influence neurotransmitter levels, suggesting potential benefits in treating neurodegenerative conditions. | |
Antimicrobial Activity | Preliminary results indicated effectiveness against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent. |
Comparison with Related Compounds
This compound can be compared with other nicotinic derivatives based on their structural features and biological activities:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Methyl 6-chloro-5-hydroxynicotinate | Chlorine at position 6, hydroxyl at position 5 | Different biological activity profile |
6-Hydroxynicotinic Acid | Hydroxyl group without chlorine | Known for significant metabolic effects |
Methyl Nicotinate | Methyl ester form without chlorine | Commonly used in pharmaceutical formulations |
The presence of both a chlorine atom and a hydroxyl group in this compound enhances its reactivity and potential utility in various biochemical applications compared to these analogs.
Properties
IUPAC Name |
methyl 5-chloro-6-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEWDXZTSKXQJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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